molecular formula C27H22FNO3S B12156237 Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B12156237
M. Wt: 459.5 g/mol
InChI Key: CXEISDZWEIRTOK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure. Let’s break down its name:

    Ethyl: Refers to the ethyl group (CH₃CH₂-), which is attached to the main molecule.

    2-(2,2-diphenylacetamido): Indicates that there are two phenyl groups attached to the amide functional group (CONH₂) at position 2 of the thiophene ring.

    4-(4-fluorophenyl): Specifies that there is a fluorophenyl group (C₆H₄F-) at position 4 of the thiophene ring.

    Thiophene-3-carboxylate: The core structure of the compound, consisting of a thiophene ring with a carboxylate group (COO-) at position 3.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate involves several steps. One common synthetic route includes:

    Acylation of Thiophene Ring: Start by acylating the thiophene ring with 2,2-diphenylacetyl chloride. This reaction introduces the amide group.

    Fluorination: Introduce the fluorophenyl group by reacting the intermediate with a fluorinating agent.

    Esterification: Finally, esterify the carboxylic acid group with ethanol (ethyl alcohol) to obtain the ethyl ester.

Industrial Production:: Industrial-scale production typically involves optimized and efficient processes to achieve high yields. Specific conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various reactions:

    Oxidation: The thiophene ring can be oxidized to form thiophene-3-carboxylic acid.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The fluorophenyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution).

Common reagents include Lewis acids, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituent positions.

Scientific Research Applications

Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its unique structure.

    Materials Science: Its conjugated system makes it interesting for organic electronics and photovoltaic devices.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it could target specific receptors or enzymes.
  • In materials science, its electronic properties influence device performance.

Comparison with Similar Compounds

Ethyl 2-(2,2-diphenylacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate stands out due to its combination of amide, fluorophenyl, and thiophene moieties. Similar compounds include other thiophene derivatives, but this specific arrangement is relatively unique.

Properties

Molecular Formula

C27H22FNO3S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 2-[(2,2-diphenylacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H22FNO3S/c1-2-32-27(31)24-22(18-13-15-21(28)16-14-18)17-33-26(24)29-25(30)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,23H,2H2,1H3,(H,29,30)

InChI Key

CXEISDZWEIRTOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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